molecular formula C13H15FO2 B2520287 (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol CAS No. 1604253-29-3

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol

Cat. No. B2520287
CAS RN: 1604253-29-3
M. Wt: 222.259
InChI Key: CQDHJWCLXIQJNV-NSHDSACASA-N
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Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The spiro atom here is a carbon atom. The compound also contains a benzopyran moiety and a cyclopentane ring. The presence of a fluorine atom indicates that it might have interesting reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure through a cyclization reaction. The fluorine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic structure, with the two rings at angles to each other. The exact geometry would depend on the specific stereochemistry at the spiro carbon .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative. This could make the compound reactive towards nucleophiles. The benzopyran moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could increase its polarity, potentially affecting its solubility and boiling/melting points .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Spirocyclic compounds, similar to "(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol," have been extensively studied for their potential in pharmacological applications. For instance, thiophene bioisosteres of spirocyclic sigma receptor ligands have demonstrated significant pharmacological activity, showcasing the potential of spirocyclic compounds in drug discovery and development (Oberdorf et al., 2008). These studies typically focus on binding affinities, selectivity profiles, and the evaluation of pharmacological properties in vitro and in vivo, indicating the broader implications of spirocyclic compounds in medicinal chemistry.

Chemical Synthesis and Material Science

The unique structural features of spirocyclic compounds like "(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol" lend themselves to applications beyond pharmacology, including material science. Novel synthesis methods for spiro-compounds, such as the synthesis of spiro[cyclopentane-9,1']fluorenes, have been developed, revealing the utility of these structures in creating materials with specific optical and electronic properties (Zhang et al., 2009). These materials may find applications in fields such as organic electronics, light-emitting diodes (LEDs), and photovoltaics, where the performance can be significantly influenced by the molecular architecture.

Aldose Reductase Inhibitory Activity

Spirocyclic compounds have also been explored for their aldose reductase inhibitory activity, which is crucial for managing complications of diabetes such as cataract formation and neuropathy. Studies on 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have shown promising results in this regard, highlighting the therapeutic potential of spirocyclic derivatives in treating diabetic complications (Unno et al., 1995).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

The study and development of novel spirocyclic compounds is an active area of research in organic chemistry. Such compounds have shown promise in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7,11,15H,1-2,5-6,8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDHJWCLXIQJNV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-ol

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